3-[(1R)-1-Hydroxypropyl]benzonitrile
CAS No.: 821799-14-8
Cat. No.: VC16824100
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821799-14-8 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 3-[(1R)-1-hydroxypropyl]benzonitrile |
| Standard InChI | InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3/t10-/m1/s1 |
| Standard InChI Key | JKUICMQUKGWNDE-SNVBAGLBSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC(=C1)C#N)O |
| Canonical SMILES | CCC(C1=CC=CC(=C1)C#N)O |
Introduction
Overview of the Compound
3-[(1R)-1-Hydroxypropyl]benzonitrile is an organic compound characterized by a benzonitrile moiety with a hydroxylpropyl substituent at the meta position. Its structure includes a chiral center, making it significant in stereochemistry and biological activity. The compound is notable for its applications in pharmaceuticals and organic synthesis due to its functional groups, which allow for diverse chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of 3-[(1R)-1-Hydroxypropyl]benzonitrile typically involves:
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Reduction of 3-cyanophenylacetone: This reaction uses chiral catalysts to ensure selective formation of the (1R) enantiomer.
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Reagents and Conditions:
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Common reducing agents include lithium aluminum hydride or sodium borohydride.
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Chiral catalysts, such as BINAP-Ru complexes, are employed to achieve enantioselectivity.
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Reaction conditions are optimized for temperature, solvent, and pH to maximize yield and purity.
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For industrial-scale production, continuous flow reactors and automated systems are used to enhance efficiency, reduce costs, and ensure consistent quality.
Biological Activity
The compound exhibits notable biological activity due to its ability to interact with various molecular targets:
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Hydrogen Bonding: The hydroxyl group enables hydrogen bonding with biological macromolecules, potentially influencing their structure and function.
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Pharmacological Potential: Studies suggest that it may act on specific receptors or enzymes, making it a candidate for drug development in therapeutic areas such as enzyme inhibition or receptor modulation.
Applications
Pharmaceuticals:
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The compound's unique structure allows it to modulate biological pathways, making it a promising candidate for developing new therapeutic agents.
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Its enantioselectivity is particularly important in drug design, as different enantiomers can have varying efficacy and safety profiles.
Organic Synthesis:
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The functional groups present in the molecule (hydroxyl and nitrile) enable participation in diverse chemical reactions such as oxidation, reduction, or substitution.
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It serves as an intermediate in synthesizing more complex molecules.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-phenylpropanol | Contains an amino group instead of hydroxyl | Potentially different biological activities |
| 4-Hydroxybenzylamine | Hydroxyl group at the para position | Different reactivity due to positional variation |
| 2-(Hydroxymethyl)benzamide | Contains an amide group alongside hydroxymethyl | Different functional properties |
The uniqueness of 3-[(1R)-1-Hydroxypropyl]benzonitrile lies in its stereochemistry and functional groups, leading to distinct reactivity patterns compared to similar compounds. The (1R) enantiomer often exhibits pharmacological effects distinct from its (1S) counterpart.
Research Insights
Recent studies have focused on:
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Understanding its binding affinity to specific enzymes or receptors.
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Exploring its pharmacokinetics and pharmacodynamics for potential therapeutic applications.
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Investigating its role as a building block in synthesizing bioactive molecules.
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